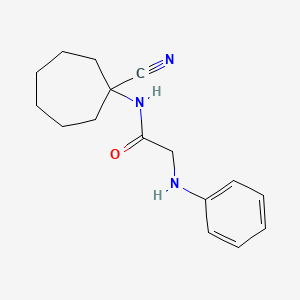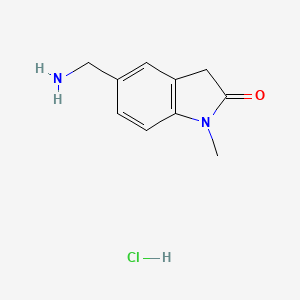
5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride often involves multi-step reactions that can include iodination, cyclization, and carboxylation. An example of a similar synthesis is the preparation of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow, highlighting key steps such as efficient regioselective reactions (Yang & Denny, 2002).
Molecular Structure Analysis
Molecular structure analysis often involves the study of tautomeric forms, hydrogen bonding, and molecular geometry. For instance, certain derivatives adopt a keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonds, which play a significant role in stabilizing the molecular structure (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of compounds similar to 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can include aminomethylation and the ability to form stable crystalline substances or hydrochloride salts. These reactions are pivotal for the synthesis of more complex molecules and for understanding the compound's reactivity and stability (Agababyan et al., 2002).
Physical Properties Analysis
The physical properties, such as stability and crystalline form, are essential for the practical application of these compounds in synthesis and drug development. For example, certain dihydrochlorides are stable crystalline substances, important for handling and storage (Agababyan et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential as a precursor for various chemical transformations, underscore the versatility of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. Its ability to undergo aminomethylation is particularly notable, as this reaction facilitates the introduction of amino groups into aromatic systems, which is crucial for the synthesis of many pharmacologically active compounds (Sakai et al., 2003).
Scientific Research Applications
Estrogen Antagonistic Activities
One study investigated derivatives of 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles for their binding affinities to the calf uterine estrogen receptor and found that certain derivatives exhibit significant estrogen antagonistic activities, suggesting potential applications in the treatment of estrogen-dependent conditions without significant agonistic (estrogenic) activity (von Angerer et al., 1990).
Antiviral Properties
Another study synthesized novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, investigating their antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. The study identified compounds with significant activity against these viruses, highlighting potential applications in antiviral therapy (Ivachtchenko et al., 2015).
Antihypertensive Activity
Research into the synthesis of a pyrrolo analogue of labetalol, involving the aminomethylation of indoles, demonstrated antihypertensive activity in spontaneously hypertensive rats, indicating potential applications in the management of hypertension (Asselin et al., 1986).
Antitumor Activity
A study on the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles reported these compounds' antitumor activities in vitro and in vivo, presenting a new class of antineoplastic agents (Nguyen et al., 1990).
Bioisosteric Applications
The compound's structure has been explored in bioisosteric applications, such as the study of indole-phenol bioisosterism to synthesize analogues with potential for treating cardiovascular diseases (Asselin et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-1-methyl-3H-indol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFATWSBYJCKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1803606-41-8 |
Source


|
| Record name | 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)
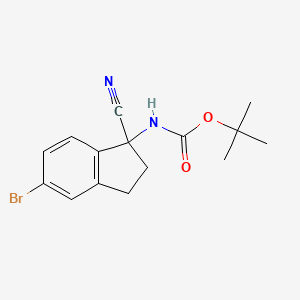
![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)
![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)
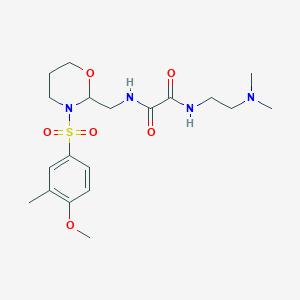
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)
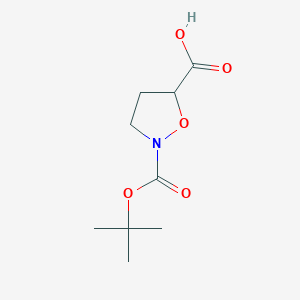
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)


![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
